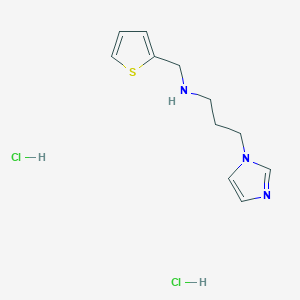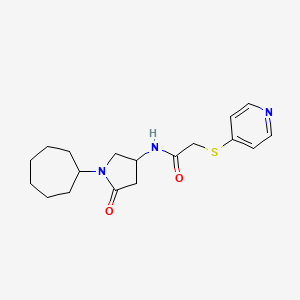
3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine;dihydrochloride is a compound that features an imidazole ring and a thiophene ring connected via a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Attachment of the Propylamine Chain: The propylamine chain can be introduced via a nucleophilic substitution reaction using 3-bromopropylamine.
Introduction of the Thiophene Ring: The thiophene ring can be attached through a nucleophilic substitution reaction using thiophen-2-ylmethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the imidazole and thiophene rings.
Reduction: Reduced forms of the imidazole and thiophene rings.
Substitution: Various substituted imidazole and thiophene derivatives.
Scientific Research Applications
3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, enhancing the compound’s bioactivity. The propylamine chain can facilitate the compound’s binding to its molecular targets, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
1-(3-aminopropyl)imidazole: Similar structure but lacks the thiophene ring.
Thiophen-2-ylmethylamine: Similar structure but lacks the imidazole ring.
3-(1H-imidazol-2-yl)propan-1-amine: Similar structure but lacks the thiophene ring.
Uniqueness
3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine is unique due to the presence of both the imidazole and thiophene rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S.2ClH/c1-3-11(15-8-1)9-12-4-2-6-14-7-5-13-10-14;;/h1,3,5,7-8,10,12H,2,4,6,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVAJQQDIFZCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCCCN2C=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-chloro-3-pyridazinyl)-4-(3-fluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054969.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6054979.png)
![N-[[3-(cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]-N-(oxolan-2-ylmethyl)propan-1-amine](/img/structure/B6054983.png)
![2-(4-bromophenyl)-N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6054986.png)

![N-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6055011.png)
![ethyl 4-benzyl-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6055016.png)
![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B6055021.png)
![1-(2-methoxyphenyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6055028.png)
![ethyl 4-[[3-(5-fluoro-2-methoxybenzoyl)piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate](/img/structure/B6055039.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-2-methoxybenzyl)-N-methyl-3-piperidinamine](/img/structure/B6055048.png)
![N'-[(E)-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(9-oxo-9,10-dihydroacridin-10-YL)acetohydrazide](/img/structure/B6055053.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6055063.png)
